METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE
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Overview
Description
METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazolidine ring, a benzoate ester, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
- 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate
Uniqueness
METHYL 4-[3-(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDO]BENZOATE is unique due to its specific structural features, including the propanoylamino linkage and the positioning of the thiazolidine ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-13(19)9-2-4-10(5-3-9)15-11(17)6-7-16-12(18)8-22-14(16)20/h2-5H,6-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUZICLTWRNERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)CSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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